Néomycine
Vue d'ensemble
Description
La néomycine est un groupe de dépsipeptides cycliques à 15 chaînons isolés des Streptomyces, un genre de bactéries Gram-positives. Ces composés sont connus pour leurs activités anticancéreuses à large spectre et sont biosynthétisés par des mégaenzymes multimodulaires hybrides de synthétase de peptides non ribosomiques et de synthase de polykétides . Le squelette moléculaire de la this compound est constitué d’un cycle tétralactone à 15 chaînons contenant un méthyle, un hydroxyle, un benzyle et trois groupes alkyles, ainsi qu’une liaison amide à une fraction acide 3-formamidosalicylique conservée .
Applications De Recherche Scientifique
Neoantimycin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying depsipeptide synthesis and biosynthesis.
Biology: Investigated for its role in regulating oncogenic proteins such as GRP78/BiP and K-Ras.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: Potential applications in the development of new anticancer drugs and therapeutic agents.
Mécanisme D'action
La néomycine exerce ses effets en se liant et en inhibant la cytochrome c réductase mitochondriale, l’étape terminale de la respiration. Cette inhibition conduit à la perturbation de la chaîne de transport d’électrons mitochondriale, entraînant l’apoptose des cellules cancéreuses . Les cibles moléculaires comprennent les protéines oncogéniques telles que GRP78/BiP et K-Ras, qui sont impliquées dans la survie et la prolifération des cellules cancéreuses .
Composés similaires :
Antimycine A : Un métabolite antifongique bien connu ayant un mécanisme d’action similaire.
Unantimycine B : Un analogue de la this compound avec des activités anticancéreuses sélectives.
Isoneoantimycine : Un métabolite mineur de la this compound avec une stéréochimie différente.
Unicité : La this compound est unique en raison de sa structure cyclique tétralactone à 15 chaînons et de ses puissantes propriétés anticancéreuses. Contrairement aux autres antimycines, la this compound et ses analogues ont montré une efficacité dans la régulation de protéines oncogéniques spécifiques, ce qui en fait des candidats prometteurs pour la thérapie anticancéreuse ciblée .
Analyse Biochimique
Biochemical Properties
Neoantimycin biosynthesis is directed by the hybrid multimodular megaenzymes of non-ribosomal peptide synthetase and polyketide synthase . These enzymes, proteins, and other biomolecules interact with Neoantimycin, playing a crucial role in its biochemical reactions .
Cellular Effects
Neoantimycin has been shown to exert excellent growth-inhibitory activity against various cancer cells in a concentration-dependent manner . It induces cell cycle arrest, increases the production of reactive oxygen species (ROS), induces DNA damage, nuclear condensation, and cell apoptosis .
Molecular Mechanism
The molecular mechanism of Neoantimycin involves up-regulation of pro-apoptotic protein Bax and down-regulation of anti-apoptotic proteins like Bcl-2, Mcl-1, and Bcl-xL . This results in cytochrome c release from mitochondria and sequential activation of caspase-9 and -3, as well as the cleavage of poly (ADP-ribose) polymerase .
Metabolic Pathways
Neoantimycin is involved in the biosynthetic pathway directed by non-ribosomal peptide synthetase and polyketide synthase . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La première synthèse totale de la néomycine a été réalisée en utilisant la transestérification intramoléculaire pour la construction du noyau tétralactone à 15 chaînons . La voie de synthèse implique l’utilisation de blocs de construction en pool chiral et une série d’étapes de protection et de déprotection pour garantir la stéréochimie correcte du produit final .
Méthodes de production industrielle : La this compound est produite industriellement par des procédés de fermentation impliquant des souches de Streptomyces génétiquement modifiées. En manipulant l’apport de précurseurs et les voies biosynthétiques, les chercheurs ont pu améliorer considérablement le rendement de la this compound .
Analyse Des Réactions Chimiques
Types de réactions : La néomycine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont facilitées par la présence de groupes fonctionnels tels que les groupes hydroxyle, amide et ester.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour oxyder les groupes hydroxyle de la this compound.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés pour réduire les groupes ester et amide.
Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que l’hydroxyde de sodium ou le cyanure de potassium.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des analogues substitués de la this compound .
4. Applications de la recherche scientifique
La this compound a une large gamme d’applications de recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier la synthèse et la biosynthèse des dépsipeptides.
Biologie : Étudiée pour son rôle dans la régulation des protéines oncogéniques telles que GRP78/BiP et K-Ras.
Industrie : Applications potentielles dans le développement de nouveaux médicaments anticancéreux et d’agents thérapeutiques.
Comparaison Avec Des Composés Similaires
Antimycin A: A well-known antifungal metabolite with a similar mechanism of action.
Unantimycin B: A neoantimycin analog with selective anticancer activities.
Isoneoantimycin: A minor metabolite of neoantimycin with a different stereochemistry.
Uniqueness: Neoantimycin is unique due to its 15-membered tetralactone ring structure and its potent anticancer properties. Unlike other antimycins, neoantimycin and its analogs have shown effectiveness in regulating specific oncogenic proteins, making them promising candidates for targeted cancer therapy .
Activité Biologique
Neoantimycin is a member of the antimycin family, characterized by its unique 15-membered ring structure and significant biological activities, particularly in cancer treatment. This article explores the biological activity of neoantimycin, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Biosynthesis
Neoantimycin is a depsipeptide featuring a complex structural framework that includes a 15-membered tetralactone ring. Its composition consists of various functional groups such as methyl, hydroxy, and benzyl moieties, along with an amide linkage to a conserved 3-formamidosalicylic acid moiety. The biosynthetic pathway for neoantimycin involves nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) hybrid systems, which have been characterized through recent genomic studies in Streptomyces species .
Neoantimycin exhibits its biological effects primarily through the following mechanisms:
- Apoptosis Induction : Neoantimycin F has been shown to induce apoptosis in human non-small cell lung cancer (NSCLC) cells by disrupting mitochondrial function. This includes:
- Cell Cycle Arrest : Studies indicate that neoantimycin F causes cell cycle arrest at various phases (S and G0/G1) in different NSCLC cell lines (PC9 and H1299), implicating key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) in its action .
- Inhibition of Oncogenic Proteins : Neoantimycins have been identified as effective inhibitors of oncogenic K-Ras localization, with low IC50 values indicating potent activity against cancer cells resistant to conventional therapies .
Efficacy Against Cancer Cell Lines
Research has demonstrated the cytotoxic effects of neoantimycin across multiple cancer cell lines. The following table summarizes key findings regarding its efficacy:
Case Studies
- NSCLC Treatment : A study focused on neoantimycin F's effects on NSCLC cells showed that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent for lung cancer treatment .
- Combination Therapies : Neoantimycins have also been explored in combination with other chemotherapeutic agents to enhance efficacy against resistant cancer types. Preliminary results indicate synergistic effects when used alongside standard treatments, warranting further investigation into combination protocols .
Propriétés
Numéro CAS |
22862-63-1 |
---|---|
Formule moléculaire |
C36H46N2O12 |
Poids moléculaire |
698.8 g/mol |
Nom IUPAC |
N-[(3S,14S,15S)-15-benzyl-10-[(2S)-butan-2-yl]-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl]-3-formamido-2-hydroxybenzamide |
InChI |
InChI=1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42)/t20-,21?,25-,26?,28-,29?,30+/m0/s1 |
Clé InChI |
JIJATTFJYJZEBT-VFVHXOKRSA-N |
SMILES |
CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C |
SMILES isomérique |
CC[C@H](C)C1C(=O)OC(C(C(=O)O[C@H](C(=O)O[C@H]([C@H](C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C |
SMILES canonique |
CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C |
Apparence |
White solid |
Synonymes |
neoantimycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Neoantimycins interesting in the context of cancer research?
A1: Neoantimycins are a class of naturally occurring depsipeptides that exhibit promising anticancer potential. Unlike traditional antimycin-type compounds known for their general toxicity, certain neoantimycins, like unantimycin B-E, have shown remarkable selectivity towards cancer cells, particularly against lung cancer, colorectal cancer, and melanoma, with minimal toxicity observed in noncancerous cells. [] This selectivity makes them attractive candidates for further development as potential anticancer agents.
Q2: What is the primary mechanism of action for Neoantimycin's anticancer activity?
A2: While the exact mechanism is still under investigation, studies indicate that neoantimycin F (NAT-F) induces apoptosis (programmed cell death) in non-small cell lung cancer cells through a mitochondria-mediated pathway. [] NAT-F disrupts the mitochondrial membrane potential (MMP), leading to the release of cytochrome c, a key protein in initiating apoptosis. This process is accompanied by an increase in reactive oxygen species (ROS) production, DNA damage, and changes in the expression of pro-apoptotic and anti-apoptotic proteins.
Q3: How does Neoantimycin interact with the oncogenic protein K-Ras?
A3: Neoantimycins, along with their biosynthetically related compounds like antimycins and respirantin, feature a unique N-formyl amino-salicylamide pharmacophore that directly inhibits the activity of oncogenic K-Ras. [] This inhibition is significant because mutant K-Ras proteins are frequently implicated in the development and progression of various cancers.
Q4: Are there any other protein targets that neoantimycins interact with?
A4: Yes, Neoantimycins have been identified as inhibitors of GRP78/BiP, a molecular chaperone often overexpressed in cancer cells. [, , ] Prunustatin A, a structurally related compound to neoantimycin, has been shown to downregulate GRP78 expression. []
Q5: What is the typical structure of Neoantimycin?
A5: Neoantimycins generally consist of a 15-membered tetralactone ring, containing various alkyl and aromatic substituents. [, ] A key structural feature is the presence of a 3-formamidosalicylic acid moiety linked to the lactone ring through an amide bond. []
Q6: How does the structure of Neoantimycin relate to its biological activity?
A6: Structure-activity relationship (SAR) studies have revealed key structural elements that influence neoantimycins' potency and selectivity. The presence of a C1-hydroxyl group, a C9-isobutyl group, and the N-formyl group in the 3-formamidosalicylic acid moiety have been shown to significantly enhance antiproliferative activity. [] Additionally, the stereochemistry at specific carbon atoms, such as C-2, can impact the compound's activity, as demonstrated by the isolation of neoantimycin epimers with varying cytotoxicity. []
Q7: Have any new Neoantimycin analogues been discovered?
A7: Yes, recent research has led to the discovery of several new neoantimycin analogues. Unantimycins B-E, isolated from Streptomyces conglobatus, feature a 3-hydroxybenzoate (3-HBA) moiety instead of the typical 3-formamidosalicylate. [] These compounds exhibit promising selectivity toward cancer cells. Other novel analogues include zhaoshumycins A and B, which are unique dimers of neoantimycin monomers linked to a benzene ring. []
Q8: How is the biosynthesis of Neoantimycin studied?
A8: Neoantimycin biosynthesis is investigated using a combination of genetic manipulation, heterologous expression, and isotopic labeling studies. [, , ] Researchers have identified the neoantimycin biosynthetic gene cluster (BGC) in Streptomyces conglobatus and expressed it in other Streptomyces hosts to study its function. [] Isotopic labeling experiments using precursors like methionine and propionate have provided insights into the assembly of the neoantimycin molecule. []
Q9: Can the production of specific neoantimycins be enhanced?
A9: Yes, researchers have successfully enhanced the production of desired neoantimycin analogues by manipulating the precursor supply in the biosynthetic pathway. [] For instance, knocking out genes involved in 3-formamidosalicylate biosynthesis and supplementing the fermentation with 3-hydroxybenzoate significantly increased the yield of unantimycin B. []
Q10: Are there any computational studies on Neoantimycin?
A10: Yes, computational approaches are being explored for neoantimycin synthesis and drug discovery. One study employed a computation-assisted disconnection approach to guide the synthesis of these complex 15-membered macrocyclic depsipeptides. [] This highlights the growing role of computational chemistry in understanding and manipulating neoantimycin structures for potential therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.